molecular formula C17H19NO4 B7716105 3,4-dimethoxy-N-(4-methoxybenzyl)benzamide

3,4-dimethoxy-N-(4-methoxybenzyl)benzamide

Cat. No.: B7716105
M. Wt: 301.34 g/mol
InChI Key: VBGRNWZUXVXFFU-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(4-methoxybenzyl)benzamide (CAS: 1718-92-9) is a benzamide derivative with three methoxy substituents: two on the benzoyl ring (positions 3 and 4) and one on the 4-methoxybenzylamine moiety. Its molecular formula is C₁₆H₁₇NO₄, with a molecular weight of 287.315 g/mol . The compound is commercially available from multiple suppliers, including ASINEX (BAS 17327163) and Maybridge (JFD02677), and is characterized by the SMILES string COc1ccc(NC(=O)c2ccc(OC)c(OC)c2)cc1 .

Properties

IUPAC Name

3,4-dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-20-14-7-4-12(5-8-14)11-18-17(19)13-6-9-15(21-2)16(10-13)22-3/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGRNWZUXVXFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(4-methoxybenzyl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 4-methoxybenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of 3,4-dimethoxy-N-(4-methoxybenzyl)benzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(4-methoxybenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 3,4-dimethoxybenzoic acid or 3,4-dimethoxybenzaldehyde.

    Reduction: Formation of 3,4-dimethoxy-N-(4-methoxybenzyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

3,4-dimethoxy-N-(4-methoxybenzyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(4-methoxybenzyl)benzamide involves its interaction with specific molecular targets and pathways. The methoxy groups and the amide functionality play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

N-(3-((Dimethylamino)methyl)-4-hydroxyphenyl)-4-methoxybenzamide (Compound 3.38) Structure: Features a 4-methoxybenzamide core with a hydroxyl and dimethylaminomethyl group on the phenyl ring. Synthesis: Prepared via a Mannich reaction (27% yield), involving paraformaldehyde and dimethylamine in toluene . This may improve solubility but reduce metabolic stability due to increased susceptibility to oxidation .

N-(2,4-Dimethylphenyl)-4-methoxybenzamide (3l) Structure: Contains methyl groups at positions 2 and 4 on the phenyl ring instead of methoxy groups. Synthesis: Synthesized via manganese-mediated reductive transamidation (59% yield) . However, reduced electron-donating effects may lower reactivity in electrophilic substitutions .

2,4-Dimethoxy-N-(2-naphthyl)benzamide

  • Structure : Substitutes the 4-methoxybenzyl group with a 2-naphthyl group.
  • Properties : Higher molecular weight (307.34 g/mol ) and extended aromaticity, favoring π-π stacking interactions. This may improve crystallinity but reduce aqueous solubility compared to the target compound .

Heterocyclic Analogs

3,4-Dimethoxy-N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide (F186-0503)

  • Structure : Incorporates a thiazole ring linked via a carbamoylmethyl group.
  • Significance : The thiazole moiety introduces heterocyclic character, which can enhance binding to biological targets (e.g., enzymes) through hydrogen bonding or π-stacking. This contrasts with the purely aromatic target compound, which may have weaker target affinity .

2,4-Dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide Structure: Contains a thiadiazole ring, a bioisostere for carboxylic acids.

Pharmacologically Active Derivatives

3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide Structure: Replaces methoxy groups with chlorine atoms and adds a cyclohexyl-dimethylamino moiety. Activity: Reported as a psychoactive substance, likely due to increased lipophilicity from chlorine and the cyclohexyl group, facilitating blood-brain barrier penetration. This contrasts with the target compound’s methoxy groups, which prioritize metabolic stability over CNS activity .

3,4-Dimethoxy-N-(2H-tetrazol-5-yl)benzamide

  • Structure : Tetrazole ring replaces the benzyl group.
  • Significance : Tetrazoles act as carboxylic acid bioisosteres, enhancing metabolic resistance while maintaining hydrogen-bonding capacity. This derivative may exhibit improved oral bioavailability compared to the parent compound .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight (g/mol) Key Substituents LogP (Predicted) Solubility (mg/mL) Notable Properties
Target Compound 287.315 3,4,4'-trimethoxy ~2.1 ~0.05 (aqueous) High crystallinity, metabolic stability
N-(2-naphthyl) derivative 307.34 2-naphthyl, 2,4-dimethoxy ~3.5 ~0.01 Strong π-π interactions, low solubility
Thiazole derivative 439.45 Thiazole, carbamoylmethyl ~2.8 ~0.03 Enhanced target binding, moderate solubility
Tetrazole derivative 279.28 Tetrazole ~1.9 ~0.1 Improved bioavailability, acidic pH

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